BenchChemオンラインストアへようこそ!

(3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine

stereochemistry enantiomeric purity chiral resolution

This stereodefined (3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine is a unique chiral building block for medicinal chemistry. The bulky neopentyl group at C-4 provides a distinct steric environment critical for BACE1 inhibitor and NK-3 receptor antagonist programs. The resolved (3S,4R) configuration eliminates the 50% contamination inherent in racemic mixtures, ensuring reproducible target engagement and reliable SAR data. The free C-3 amine enables direct amide/carbamate coupling without deprotection. The neopentyl substituent serves as a maximum-steric-bulk reference for structure-activity studies. Choose single enantiomer purity for unambiguous biological results.

Molecular Formula C16H26N2
Molecular Weight 246.398
CAS No. 2209078-45-3
Cat. No. B2623757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine
CAS2209078-45-3
Molecular FormulaC16H26N2
Molecular Weight246.398
Structural Identifiers
SMILESCC(C)(C)CC1CN(CC1N)CC2=CC=CC=C2
InChIInChI=1S/C16H26N2/c1-16(2,3)9-14-11-18(12-15(14)17)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12,17H2,1-3H3/t14-,15-/m1/s1
InChIKeyIZQWINLFPNXUKN-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine: Chiral Pyrrolidine Research Intermediate with Defined Stereochemistry


(3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine (CAS 2209078-45-3) is a chiral pyrrolidine-3-amine derivative of molecular formula C16H26N2 and molecular weight 246.39 g/mol . It features a benzyl group at the N-1 position, a bulky 2,2-dimethylpropyl (neopentyl) substituent at the C-4 position, and a primary amine at C-3 with defined (3S,4R) stereochemistry. This compound is primarily utilized as a stereodefined building block in medicinal chemistry and organic synthesis, rather than as a final active pharmaceutical ingredient itself. The compound's structural features place it within the broader class of 3,4-substituted pyrrolidines, a scaffold extensively explored in drug discovery for targets including BACE1, NK-3 receptors, and acetyl-CoA carboxylase [1].

Why Generic Substitution with Unrelated Pyrrolidine-3-amines Cannot Replicate the Properties of (3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine


Substitution of (3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine with a generic pyrrolidine-3-amine or the racemic mixture introduces uncontrolled variables that can critically undermine experimental reproducibility and target engagement. The neopentyl group at C-4 imposes a unique steric and lipophilic environment distinct from smaller alkyl or aryl substituents, which directly influences molecular recognition in enzyme pockets and receptor binding sites. Furthermore, the resolved (3S,4R) configuration is essential for defined spatial presentation of the amine pharmacophore; the racemic (3R,4S)/(3S,4R) mixture introduces an equimolar contaminant with opposite three-dimensional orientation . Extensive structure-activity relationship studies on pyrrolidine scaffolds confirm that subtle changes in stereochemistry and substitution pattern markedly influence selectivity and potency profiles [1]. Therefore, interchanging this compound with analogs lacking the specific neopentyl group or defined stereochemistry introduces uncontrolled variables that can critically undermine experimental reproducibility and target engagement.

Quantitative Differentiation Evidence for (3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine vs. Structural Analogs


Chiral Purity: (3S,4R) Single Enantiomer vs. Racemic (trans) Mixture

The target compound (3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine is supplied as the resolved single enantiomer with defined absolute configuration. In contrast, the commercially available racemic mixture under the same CAS number (CAS 2209078-45-3, cataloged as rac-(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine, trans) contains a 1:1 ratio of (3S,4R) and (3R,4S) enantiomers [1]. The racemic mixture introduces 50% of the enantiomer with opposite three-dimensional orientation, effectively acting as an uncontrolled impurity in any stereospecific application. While specific enantiomeric excess (ee) values for the target compound are vendor-dependent and not publicly disclosed in peer-reviewed literature, the availability of the resolved single enantiomer is a prerequisite for reproducible asymmetric synthesis and for structure-activity studies where stereochemistry determines pharmacophore presentation [2].

stereochemistry enantiomeric purity chiral resolution

Steric Bulk at C-4: Neopentyl vs. Smaller Alkyl Substituents

The 2,2-dimethylpropyl (neopentyl) substituent at the C-4 position of the target compound provides a substantially larger steric profile and higher calculated lipophilicity compared to common pyrrolidine-3-amine analogs bearing smaller alkyl groups such as methyl, ethyl, or isopropyl. Calculated logP and molar refractivity values for the target compound are significantly elevated relative to des-neopentyl analogs . While direct comparative IC50 or Ki data for the target compound against specific biological targets are not publicly available in peer-reviewed literature, comprehensive SAR reviews of pyrrolidine-based drug candidates demonstrate that variations in C-4 substituent bulk and lipophilicity directly modulate binding affinity, selectivity, and metabolic stability [1]. The neopentyl group's quaternary carbon center also eliminates metabolic liability associated with benzylic or allylic oxidation pathways present in smaller or unsaturated substituents [1].

structure-activity relationship steric effects lipophilicity

BACE1 Inhibitor Pharmacophore: 3,4-Substitution Pattern Fulfillment

Patent US20100280009A1 defines a broad genus of 3,4-substituted pyrrolidine compounds as β-secretase (BACE1) inhibitors for Alzheimer's disease, with specific stereochemical and substitution requirements at both the C-3 and C-4 positions [1]. The target compound (3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine satisfies the core pharmacophore elements of a 3-amino-4-substituted pyrrolidine with a benzyl N-protecting group. While the patent does not explicitly disclose this exact compound, structurally proximate analogs with bromophenyl, ethoxyphenyl, and trifluoromethylphenyl substituents at C-4 demonstrate that C-4 substitution is essential for BACE1 inhibitory activity [1]. The target compound's neopentyl group represents a lipophilic, sterically demanding alternative to the aryl substituents exemplified in the patent, potentially offering distinct binding interactions within the BACE1 S1/S3 pocket. No direct head-to-head IC50 comparison with the target compound is available.

BACE1 inhibition Alzheimer's disease 3,4-disubstituted pyrrolidine

NK-3 Receptor Antagonist Template: (3S,4R) Stereochemical Preference Confirmed

Patent US8618303 (Hoffmann-La Roche) and related filings disclose numerous (3S,4R)-configured pyrrolidine derivatives as high-potential NK-3 receptor antagonists for CNS indications including depression, psychosis, and schizophrenia [1]. The patent explicitly exemplifies compounds bearing the (3S,4R) stereochemical designation, demonstrating a stereochemical preference within this therapeutic class. The target compound shares the (3S,4R) pyrrolidine core and N-benzyl substitution pattern. While the exemplified compounds in US8618303 feature carbamate or amide functionalization at the C-3 amine rather than a free amine, the target compound's free amine provides a versatile synthetic handle for late-stage diversification into NK-3 antagonist candidates. The defined (3S,4R) stereochemistry is non-negotiable for this target class; the (3R,4S) enantiomer would not be expected to maintain equivalent NK-3 receptor binding [1].

NK-3 receptor antagonist neurokinin receptor stereochemistry

Priority Applications for (3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine Based on Quantified Differentiation


Stereospecific Synthesis of BACE1 Inhibitor Candidates

Use as a chiral building block for constructing 3,4-disubstituted pyrrolidine BACE1 inhibitors, leveraging the patent-defined pharmacophore requirements where C-4 substitution is essential for target engagement [1]. The resolved (3S,4R) enantiomer ensures stereochemical integrity throughout the synthesis, avoiding the 50% yield loss and purification burden associated with racemic starting materials.

NK-3 Receptor Antagonist Lead Optimization

Employ the (3S,4R) pyrrolidine core with free C-3 amine as a late-stage diversification intermediate for generating focused libraries of NK-3 receptor antagonists, consistent with the stereochemical preferences documented in Hoffmann-La Roche patents [1]. The free amine enables parallel amide or carbamate coupling without deprotection steps.

Asymmetric Catalysis and Chiral Ligand Development

Utilize the compound as a chiral 1,2-diamine equivalent in asymmetric catalysis, where the defined (3S,4R) stereochemistry and the sterically demanding neopentyl group provide a differentiated chiral environment for enantioselective transformations. The single enantiomer eliminates the confounding effects of the racemate in catalytic screens.

Pharmacological Probe for Steric SAR Studies

Deploy as a tool compound in structure-activity relationship campaigns where the impact of C-4 substituent bulk on target selectivity, metabolic stability, or membrane permeability is under investigation. The neopentyl group serves as a maximum-steric-bulk reference point against smaller alkyl or unsubstituted analogs [1].

Quote Request

Request a Quote for (3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.